molecular formula C40H40Cl2N4O16 B13076536 Uroporphyriniiidihydrochloride

Uroporphyriniiidihydrochloride

Cat. No.: B13076536
M. Wt: 903.7 g/mol
InChI Key: CIFQWXFTTZDHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uroporphyriniiidihydrochloride is a porphyrin derivative, a class of compounds known for their role in various biological processes. Porphyrins are tetrapyrrole macrocycles that play a crucial role in the biosynthesis of heme, chlorophyll, and vitamin B12. This compound is particularly significant due to its applications in medical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uroporphyriniiidihydrochloride typically involves the condensation of pyrrole derivatives under acidic conditions. One common method is the reaction of pyrrole with formaldehyde and acetic acid, followed by oxidation to form the porphyrin ring. The resulting uroporphyrinogen is then converted to this compound through a series of decarboxylation and chlorination steps .

Industrial Production Methods

Industrial production of this compound often employs biotechnological approaches, such as the use of genetically engineered Escherichia coli strains. These strains are designed to overproduce the necessary precursors and enzymes required for the biosynthesis of uroporphyrinogen, which is subsequently converted to this compound .

Chemical Reactions Analysis

Types of Reactions

Uroporphyriniiidihydrochloride undergoes various chemical reactions, including:

    Oxidation: Converts uroporphyrinogen to uroporphyrin.

    Reduction: Reduces uroporphyrin to uroporphyrinogen.

    Substitution: Involves the replacement of functional groups on the porphyrin ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various porphyrin derivatives, such as coproporphyrin and protoporphyrin, which are intermediates in the biosynthesis of heme and chlorophyll .

Scientific Research Applications

Uroporphyriniiidihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other porphyrin derivatives.

    Biology: Plays a role in studying the biosynthesis of heme and chlorophyll.

    Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

Uroporphyriniiidihydrochloride exerts its effects by interacting with various enzymes and proteins involved in the biosynthesis of heme. It acts as a substrate for enzymes such as uroporphyrinogen III decarboxylase, which converts it to coproporphyrinogen III. This conversion is crucial for the subsequent steps in the heme biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

    Uroporphyrinogen III: A precursor in the biosynthesis of heme and chlorophyll.

    Coproporphyrinogen III: An intermediate in the heme biosynthesis pathway.

    Protoporphyrin IX: A direct precursor to heme.

Uniqueness

Unlike other porphyrin derivatives, it has been extensively studied for its photodynamic properties and potential therapeutic applications .

Properties

Molecular Formula

C40H40Cl2N4O16

Molecular Weight

903.7 g/mol

IUPAC Name

3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride

InChI

InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H

InChI Key

CIFQWXFTTZDHAO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.